N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a morpholine ring, and a chlorinated phenyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the chlorinated phenyl ring reacts with morpholine under basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated phenyl-morpholine intermediate with the thiazole ring through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and morpholine moiety play crucial roles in binding to these targets, often inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole and morpholine-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a morpholine moiety allows for versatile interactions with a variety of molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-1-2-14(19-3-5-21-6-4-19)11(7-12)8-17-15(20)13-9-22-10-18-13/h1-2,7,9-10H,3-6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALCLTIIFDZOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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